molecular formula C11H22Cl2F2N2 B2828040 4-(Difluoromethyl)-1-piperidin-4-ylpiperidine;dihydrochloride CAS No. 2376729-58-5

4-(Difluoromethyl)-1-piperidin-4-ylpiperidine;dihydrochloride

Cat. No. B2828040
CAS RN: 2376729-58-5
M. Wt: 291.21
InChI Key: JYQMCJLYRASJPO-UHFFFAOYSA-N
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Description

The compound is a difluoromethylated piperidine derivative. Difluoromethylation is a process that introduces a CF2H group into a molecule . This process has seen significant advances in recent years, with the development of multiple difluoromethylation reagents .


Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites . There are examples of electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods, including Minisci-type radical chemistry, which is best applied to heteroaromatics . The formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H .

Scientific Research Applications

Medicinal Chemistry

The 4-difluoromethyl pyrazole derivatives exhibit promising potential as cyclooxygenase-2 (COX-2) inhibitors. Molecular docking simulations and density functional theory (DFT) calculations have revealed their strong binding affinity toward COX-2. Specifically, compounds 3a and 3f demonstrate the highest docking scores, indicating favorable interactions with the receptor. The incorporation of the difluoromethyl group enhances lipophilicity and metabolic stability, making these derivatives valuable in drug design .

Materials Science

The difluoromethyl group in 4-difluoromethyl pyrazole contributes to its unique chemical and physical properties. Researchers have explored its applications in materials science, where it serves as a valuable building block for tailored derivatives. These derivatives can find use in areas such as organic electronics, polymers, and surface modification .

Antifungal and Antibacterial Activities

Novel difluoromethyl pyrazole derivatives have been synthesized and evaluated for their antifungal activities. Against pathogens like Mucor fragilis, Trichoderma atroviride, and Mucor bainieri, these compounds exhibit potential. Further studies are needed to explore their mechanisms of action and optimize their efficacy .

Organic Synthesis

Researchers have developed efficient protocols for the selective synthesis of 4-difluoromethyl quinazolin(thi)ones. These reactions utilize readily available starting materials and demonstrate the utility of the difluoromethyl group in late-stage functionalization .

Cancer Research

Considering the importance of cancer treatment, investigating the potential anticancer properties of these derivatives is crucial. Their lipophilicity and stability enhancements may play a role in inhibiting aberrant cell proliferation and metastasis .

Future Directions

The field of difluoromethylation has seen significant advances and has generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . The development of novel difluoromethylation reagents and methods will continue to streamline access to molecules of pharmaceutical relevance .

properties

IUPAC Name

4-(difluoromethyl)-1-piperidin-4-ylpiperidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2.2ClH/c12-11(13)9-3-7-15(8-4-9)10-1-5-14-6-2-10;;/h9-11,14H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMCJLYRASJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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